1-Phenyl-2-buten-1-one CAS number and properties
1-Phenyl-2-buten-1-one CAS number and properties
An In-Depth Technical Guide to 1-Phenyl-2-buten-1-one
Authored by: A Senior Application Scientist
Foreword
This technical guide provides a comprehensive overview of 1-phenyl-2-buten-1-one, a versatile α,β-unsaturated ketone. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's core properties, synthesis, reactivity, and applications. The information presented herein is curated to not only inform but also to provide practical insights into its handling and utilization in a laboratory and industrial context. Our focus is on the causality behind its chemical behavior and the practical application of this knowledge.
Core Identity and Chemical Descriptors
1-Phenyl-2-buten-1-one, also widely known by its common name crotonophenone, is an organic compound featuring a phenyl group attached to a butenone structure.[1] This arrangement results in a conjugated system that encompasses the phenyl ring, the carbonyl group, and the carbon-carbon double bond, which is central to its chemical reactivity.
The primary CAS (Chemical Abstracts Service) Registry Number for 1-phenyl-2-buten-1-one is 495-41-0 .[2][3][4] It is important for researchers to note that the trans-isomer, which is the more common form, is also assigned the specific CAS number 35845-66-0 .[5][6][7][8]
Table 1: Chemical Identity of 1-Phenyl-2-buten-1-one
| Identifier | Value |
| IUPAC Name | 1-Phenyl-2-buten-1-one |
| CAS Number | 495-41-0[1][2][3][4][6] |
| trans-isomer CAS | 35845-66-0[5][6][7][8] |
| Molecular Formula | C₁₀H₁₀O[1][2][3][4][5] |
| Molecular Weight | 146.19 g/mol [2][5] |
| Synonyms | Crotonophenone, Phenyl 1-propenyl ketone, (2E)-1-Phenylbut-2-en-1-one, 1-Benzoylpropene, 2-Butenophenone[1][3] |
| InChI Key | FUJZJBCWPIOHHN-UHFFFAOYSA-N[1][9] |
| SMILES | C/C=C/C(=O)c1ccccc1[5] |
Physicochemical Properties
1-Phenyl-2-buten-1-one is typically encountered as a colorless to pale yellow liquid with a characteristic odor.[1][4] Its physical properties are dictated by its molecular structure, which combines a hydrophobic phenyl group with a polar carbonyl function.
Table 2: Physicochemical Data for 1-Phenyl-2-buten-1-one
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Odor | Distinctive | [1] |
| Purity (Technical Grade) | ≥80% (GC) | [5][6][7] |
| Solubility | Soluble in ethanol and ether; limited solubility in water. | [1] |
| Storage Temperature | 2-8°C | [5] |
The limited water solubility is a direct consequence of the predominantly nonpolar hydrocarbon backbone, a critical consideration for reaction medium selection and extraction protocols.[1]
Synthesis, Reactivity, and Mechanistic Insights
The chemical behavior of 1-phenyl-2-buten-1-one is dominated by its conjugated π-system. This electronic structure makes the molecule susceptible to a variety of chemical transformations, particularly addition reactions.[1]
Synthesis via Aldol Condensation
A common and illustrative synthesis of 1-phenyl-2-buten-1-one involves the aldol condensation reaction between benzaldehyde and propanal. This reaction is a cornerstone of C-C bond formation in organic chemistry.
The choice of a base catalyst is critical; it must be strong enough to deprotonate the α-carbon of propanal to form the enolate nucleophile, but not so strong as to promote unwanted side reactions. The subsequent dehydration of the aldol addition product is typically facile due to the formation of the extended conjugated system, which provides a thermodynamic driving force for the reaction.
Caption: Aldol condensation synthesis workflow.
Core Reactivity: The Michael Addition
The conjugated system of 1-phenyl-2-buten-1-one makes it an excellent Michael acceptor. Nucleophiles will preferentially attack the β-carbon of the double bond (1,4-addition) rather than the carbonyl carbon (1,2-addition). This regioselectivity is a key feature of α,β-unsaturated ketones and is exploited in numerous synthetic applications, including the formation of chalcone derivatives.[3][8]
Caption: Key electrophilic sites for nucleophilic attack.
This compound is a valuable reagent in organic synthesis, particularly in reactions that leverage its electrophilic nature, such as halogen-bonding-catalyzed Michael additions.[8]
Industrial and Research Applications
The unique structural and reactive properties of 1-phenyl-2-buten-1-one lend it to a variety of applications across different sectors:
-
Fine Chemical Synthesis: It serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its use in preparing chalcone derivatives is of particular interest due to the wide range of biological activities associated with the chalcone scaffold.[3]
-
Flavor and Fragrance: The compound is utilized as a flavoring agent in the food industry, imparting a sweet and floral aroma.[3]
-
Research: It is studied for its potential antioxidant and antimicrobial properties, making it a subject of interest in medicinal chemistry.[1][3]
Analytical Methodologies
The characterization and quality control of 1-phenyl-2-buten-1-one rely on standard analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and purity assessment. The ¹³C NMR spectrum provides characteristic signals for the carbonyl carbon, the carbons of the double bond, and the aromatic ring.[3][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, with a strong absorption band for the C=O stretch of the conjugated ketone and bands corresponding to the C=C double bond and the aromatic ring.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[10]
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of 1-phenyl-2-buten-1-one. A reverse-phase method, similar to that used for the related compound 1-phenyl-2-butanone, can be adapted.[11]
Example HPLC Protocol (Self-Validating System)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The ratio is optimized to achieve good resolution and a reasonable retention time. For example, a starting point could be 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min. This flow rate is standard for a 4.6 mm ID column and provides a good balance between analysis time and backpressure.
-
Detection: UV detection at a wavelength corresponding to an absorbance maximum of the conjugated system (e.g., around 250 nm). This provides high sensitivity.
-
Injection Volume: 10 µL.
-
System Validation: The protocol is self-validating by running a standard of known concentration to establish retention time and peak area. Purity is then assessed by the relative area of the main peak in the sample chromatogram.
Safety, Handling, and Storage
Proper handling of 1-phenyl-2-buten-1-one is essential to ensure laboratory safety. It is classified as harmful if swallowed and is a combustible liquid.[5][6]
Table 3: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5][6] |
| Signal Word | Warning | [5][6] |
| Hazard Statement | H302: Harmful if swallowed | [5][6][7] |
| Storage Class | 10 - Combustible liquids | [6] |
Recommended Handling Procedures
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat. For operations with a higher risk of exposure, a face shield and a respirator with a suitable filter (e.g., type ABEK) are recommended.[5][6]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools.
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material and dispose of it as hazardous waste.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2°C and 8°C.[5]
References
-
trans-1-Phenyl-2-buten-1-one | CAS 495-41-0 - Chemdor Chemicals. [Link]
-
1-Phenyl-2-butanone - SIELC Technologies. [Link]
-
Synthesis of 1-phenyl-2-buten-1-one using an aldol condensation - Chemistry Stack Exchange. [Link]
-
trans-1-Phenyl-2-buten-1-one | CAS#:35845-66-0 | Chemsrc. [Link]
-
Supporting information - The Royal Society of Chemistry. [Link]
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